Ethyl 2-(thiazol-2-yl)acetate
Overview
Description
Ethyl 2-(thiazol-2-yl)acetate is an organic compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atomsThe thiazole ring is known for its aromaticity and ability to participate in various chemical reactions, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(thiazol-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of thiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products. Catalysts and advanced purification techniques are often employed to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(thiazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-(thiazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: Derivatives of this compound have shown potential as antimicrobial, antifungal, and anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other materials that require the unique properties of the thiazole ring
Mechanism of Action
The mechanism of action of Ethyl 2-(thiazol-2-yl)acetate and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. In the case of antimicrobial activity, the compound may disrupt cell membrane integrity or interfere with essential metabolic pathways .
Comparison with Similar Compounds
Ethyl 2-(thiazol-2-yl)acetate can be compared with other thiazole derivatives such as:
Ethyl 2-aminothiazole-4-acetate: Similar in structure but contains an amino group, which can lead to different reactivity and biological activity.
2-(2-Benzothiazolyl)acetic acid: Contains a benzothiazole ring, which adds aromatic stability and can influence its chemical behavior and applications.
Thiazole-4-carboxylic acid: Lacks the ethyl ester group, which affects its solubility and reactivity in different chemical environments.
Each of these compounds has unique properties and applications, making this compound a valuable compound for specific research and industrial purposes.
Biological Activity
Ethyl 2-(thiazol-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, anticancer, and enzyme inhibition activities. The synthesis methods and structure-activity relationships (SAR) are also discussed in detail.
Chemical Structure and Synthesis
This compound is characterized by the presence of a thiazole ring attached to an ethyl acetate moiety. The general formula can be represented as CHNOS. The synthesis typically involves the reaction of thiazole derivatives with ethyl bromoacetate in the presence of a base, such as potassium carbonate, under reflux conditions. This approach allows for the efficient formation of the desired ester.
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties against various bacterial strains. In studies, it exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, one study reported an IC value in the low micromolar range for selected bacterial strains, indicating strong antibacterial potential .
Antifungal Activity
The compound also shows antifungal activity, making it a candidate for treating fungal infections. Its efficacy was evaluated against common pathogenic fungi, revealing that it could inhibit fungal growth effectively at specific concentrations .
Anticancer Properties
Research has highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including breast and prostate cancer cells. The results indicated that it could induce apoptosis and inhibit cell proliferation through mechanisms involving the disruption of critical signaling pathways .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may disrupt essential biological pathways, leading to its antimicrobial and anticancer effects. For instance, studies suggest that it may act as an inhibitor of DNA gyrase in bacteria, which is crucial for DNA replication .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Variations in the thiazole ring or modifications to the ethyl acetate group can significantly impact its efficacy. For example:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 2-(thiazol-4-yl)acetate | Thiazole at position 4 | Moderate antimicrobial |
Ethyl 2-(benzothiazol-2-yl)acetate | Benzothiazole moiety | Enhanced anticancer activity |
Mthis compound | Methyl substitution | Reduced antifungal activity |
This table illustrates how slight modifications can lead to different biological outcomes, informing future synthetic strategies for developing more potent derivatives.
Case Studies
- Antibacterial Efficacy : A study evaluated this compound against E. coli strains and found it effective at concentrations as low as 50 μM, highlighting its potential as a therapeutic agent in combating bacterial resistance .
- Anticancer Activity : In vitro tests on human breast cancer cell lines revealed that this compound could inhibit cell growth by inducing apoptosis through caspase activation pathways .
- Fungal Inhibition : Testing against Candida species showed that this compound could significantly reduce fungal load in vitro, suggesting its potential application in antifungal therapies .
Properties
IUPAC Name |
ethyl 2-(1,3-thiazol-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-7(9)5-6-8-3-4-11-6/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMKLBXQEYBHJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618638 | |
Record name | Ethyl (1,3-thiazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141704-11-2 | |
Record name | Ethyl (1,3-thiazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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